An In-depth Technical Guide to 2-Oxo-2-(p-tolylthio)acetic Acid
An In-depth Technical Guide to 2-Oxo-2-(p-tolylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Oxo-2-(p-tolylthio)acetic acid, a member of the arylthio glyoxylic acid family, is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a carboxylic acid, a ketone, and a thioether linkage to a p-tolyl group, offers a versatile scaffold for chemical modification and exploration of biological activity. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, particularly as a building block in drug discovery and organic synthesis. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information and provides expert analysis based on the known reactivity of its constituent functional groups and data from closely related analogues.
Physicochemical and Spectroscopic Properties
2-Oxo-2-(p-tolylthio)acetic acid is commercially available as a solid, with suppliers indicating a purity of 95-97%. Proper handling and storage are crucial for maintaining its integrity; it should be stored in a dry environment at 2-8°C.
Structural and General Properties
A summary of the key identification and physical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 2-Oxo-2-(p-tolylthio)acetic acid | N/A |
| Synonyms | acetic acid | |
| CAS Number | 106871-53-8 | |
| Molecular Formula | C₉H₈O₃S | |
| Molecular Weight | 196.23 g/mol | |
| Physical Form | Solid | |
| Purity | 95-97% | |
| Storage | 2-8°C, dry conditions |
Spectroscopic Characterization (Predicted)
1.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons, and the acidic proton of the carboxylic acid.
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Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the sulfur atom will likely be downfield compared to the protons meta to the sulfur.
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Methyl Protons: A singlet around δ 2.3-2.4 ppm, corresponding to the methyl group on the tolyl ring.[1]
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is exchangeable with D₂O.
1.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum would provide insights into the carbon framework. Key expected signals include:
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Carbonyl Carbons: Two signals in the downfield region (δ 160-200 ppm) corresponding to the carboxylic acid and ketone carbonyls.
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Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon attached to the sulfur atom would be expected at a distinct chemical shift.
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Methyl Carbon: A signal in the aliphatic region (around δ 20-25 ppm).
A 13C NMR spectrum of the related compound, 2-Oxo-2-(p-tolyl)acetic acid, which lacks the thioether linkage, shows characteristic aromatic and carbonyl signals that can serve as a comparative reference.[2]
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the carbonyl groups and the aromatic ring.
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[3]
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C=O Stretches (Ketone and Carboxylic Acid): Strong, sharp absorptions between 1680-1760 cm⁻¹. The exact positions will depend on the electronic environment and potential for hydrogen bonding.[3]
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C-S Stretch: A weaker absorption in the fingerprint region.
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Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.
1.2.4. Mass Spectrometry
Electron impact mass spectrometry would likely show a molecular ion peak at m/z = 196. Key fragmentation patterns could involve the loss of COOH (m/z = 45) and cleavage of the C-S bond.[4]
Synthesis and Reactivity
Proposed Synthetic Pathway
A likely synthesis would involve the reaction of p-thiocresol (4-methylbenzenethiol) with an oxalyl derivative. A common and effective method would be the use of oxalyl chloride.
Caption: Proposed synthesis of 2-Oxo-2-(p-tolylthio)acetic acid.
Step-by-Step Methodology:
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Reaction of p-Thiocresol with Oxalyl Chloride: To a solution of p-thiocresol in an inert solvent (e.g., dichloromethane or diethyl ether) at a reduced temperature (e.g., 0 °C), oxalyl chloride would be added dropwise. This reaction would form an intermediate acyl chloride thioester.
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Hydrolysis: The reaction mixture would then be carefully quenched with water to hydrolyze the remaining acyl chloride moiety to the carboxylic acid, yielding the final product, 2-Oxo-2-(p-tolylthio)acetic acid.
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Purification: The crude product could be purified by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices:
-
Inert Solvent: An inert solvent is crucial to prevent unwanted side reactions with the highly reactive oxalyl chloride.
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Low Temperature: The initial reaction is performed at a low temperature to control the exothermic reaction and minimize the formation of byproducts.
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Careful Hydrolysis: The addition of water must be controlled to manage the exothermic hydrolysis of excess oxalyl chloride and the intermediate.
Chemical Reactivity
The presence of multiple functional groups makes 2-Oxo-2-(p-tolylthio)acetic acid a versatile building block for further chemical transformations.
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Carboxylic Acid: The carboxylic acid can undergo standard reactions such as esterification, amidation, and reduction.
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Ketone: The ketone functionality can be targeted for nucleophilic addition, reduction, or conversion to other functional groups.
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Thioether: The thioether linkage is generally stable but can be oxidized to a sulfoxide or sulfone under specific conditions, which can modulate the electronic and steric properties of the molecule.
Applications in Research and Drug Development
While specific biological activities for 2-Oxo-2-(p-tolylthio)acetic acid are not extensively documented, the broader class of arylthioacetic acid derivatives has shown promise in various therapeutic areas. This suggests that the title compound could serve as a valuable scaffold for the development of novel bioactive molecules.
Potential as a Bioactive Scaffold
Derivatives of structurally similar thioacetic acids have been investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The thioether and carboxylic acid moieties are present in various known antimicrobial and antifungal agents.[5]
-
Enzyme Inhibition: The ability of the carboxylic acid to interact with active sites of enzymes makes this class of compounds interesting as potential enzyme inhibitors. For example, related (4-oxo-2-thioxothiazolidin-3-yl)acetic acids are known aldose reductase inhibitors.[6]
-
Anticancer Activity: The arylthioacetic acid scaffold has been explored for the development of anticancer agents.[7]
Role as a Synthetic Building Block
The multi-functional nature of 2-Oxo-2-(p-tolylthio)acetic acid makes it a valuable intermediate in organic synthesis.[8] It can be used to introduce the tolylthio-glyoxylic moiety into larger, more complex molecules. This is particularly relevant in medicinal chemistry, where the introduction of specific fragments can be used to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.
Safety and Handling
2-Oxo-2-(p-tolylthio)acetic acid is classified with the GHS07 pictogram, indicating that it can be harmful.
Hazard Statements:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (gloves, eye protection, lab coat).
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
2-Oxo-2-(p-tolylthio)acetic acid is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is not yet widely available in the scientific literature, its predicted properties and the known reactivity of its functional groups suggest a range of possible applications. Further research into the synthesis, characterization, and biological evaluation of this molecule and its derivatives is warranted to fully explore its potential in drug discovery and materials science.
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